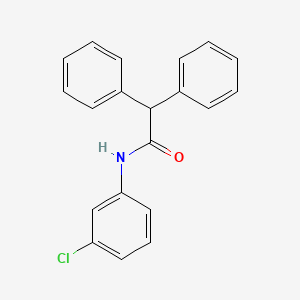

N-(3-chlorophenyl)-2,2-diphenylacetamide

Description

Contextualization within the Broader Field of Amide Chemistry

The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology. nih.gov Its importance is underscored by its presence in peptides, proteins, and a vast array of synthetic molecules, including many pharmaceutical drugs. mdpi.comresearchgate.net The amide bond is characterized by a planar geometry due to resonance, which delocalizes the nitrogen lone pair electrons into the carbonyl group. This feature imparts significant stability and conformational rigidity. nih.gov

Key properties of amides relevant to research include:

Chemical Stability: The amide bond is relatively resistant to hydrolysis under physiological conditions, making it a reliable scaffold in drug design. mdpi.com

Hydrogen Bonding Capability: Amides can act as both hydrogen bond donors (from the N-H group) and acceptors (at the carbonyl oxygen), which is crucial for binding to biological targets like enzymes and receptors. mdpi.com

Synthetic Accessibility: A multitude of reliable methods exist for the formation of amide bonds, making derivatives like N-(3-chlorophenyl)-2,2-diphenylacetamide readily synthesizable for research purposes. researchgate.net

The development of novel amide derivatives continues to be a major focus in medicinal chemistry, as researchers aim to enhance potency, improve selectivity, and optimize the pharmacokinetic properties of lead compounds. mdpi.com

Structural Significance and Research Rationale Pertaining to this compound

The 2,2-diphenylacetamide (B1584570) Moiety: This portion of the molecule features a central carbon atom attached to two phenyl rings and a carbonyl group. The two phenyl rings create a bulky, sterically demanding, and lipophilic domain. Such diphenylmethyl groups are found in various biologically active compounds and are often used to confer specific binding properties or to orient the molecule within a receptor's binding pocket. The structural similarity of N-substituted arylacetamides to the side chain of natural benzylpenicillin has also been noted as a point of interest in chemical research. nih.gov

The N-(3-chlorophenyl) Group: The attachment of a 3-chlorophenyl ring to the amide nitrogen is highly significant. The chlorine atom is an electron-withdrawing group that modifies the electronic properties of the phenyl ring and the adjacent amide bond. Its position at the meta-position (position 3) has specific electronic and steric implications that differ from substitutions at the ortho or para positions. In drug design, halogen substitutions are frequently employed to enhance binding affinity, improve metabolic stability, or modulate a compound's ability to cross biological membranes. Research into other molecules containing the 3-chlorophenyl group has shown its importance in compounds designed for anticonvulsant and antinociceptive (pain-relieving) activities. nih.govresearchgate.net

The combination of these two structural features suggests that this compound is designed as a rigid scaffold intended to present the 3-chlorophenyl group in a specific spatial orientation for potential interaction with a biological target.

Overview of Interdisciplinary Research Areas Focused on this Chemical Compound

While specific published studies focusing exclusively on this compound are limited, its structural characteristics place it within several key areas of interdisciplinary research.

Medicinal Chemistry and Drug Discovery: The most probable application for this compound is as a modulator of biological targets. The structure is highly analogous to known inhibitors of Fatty Acid Amide Hydrolase (FAAH). mdpi.comnih.govresearchgate.net FAAH is an enzyme that degrades the endocannabinoid anandamide (B1667382); inhibiting it raises anandamide levels, which can produce analgesic and anti-inflammatory effects. researchgate.net Many potent FAAH inhibitors feature a central amide scaffold with bulky aromatic groups. Therefore, this compound is a logical candidate for synthesis and screening in programs aimed at discovering new treatments for chronic pain and inflammation. nih.gov

Neuroscience: Given that derivatives containing the 3-chlorophenyl-acetamide structure have been investigated for anticonvulsant properties, another potential research avenue is in the study of neurological disorders. nih.gov The compound could be explored for its ability to modulate ion channels or receptors in the central nervous system.

Materials Science: The rigid and well-defined structure of this compound makes it a candidate for studies in crystal engineering. Researchers in this field investigate how molecules self-assemble into ordered solid-state structures. The interplay of hydrogen bonds from the amide group and π–π stacking from the multiple phenyl rings could lead to interesting and predictable crystalline architectures. nih.gov

Data Tables

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63184-07-6 | epa.gov |

| Molecular Formula | C₂₀H₁₆ClNO | epa.gov |

| Molecular Weight | 321.80 g/mol | epa.gov |

| Monoisotopic Mass | 321.092042 Da | epa.gov |

Note: The properties in this table are based on computational data as extensive experimental characterization is not widely published.

Structure

3D Structure

Properties

CAS No. |

63184-07-6 |

|---|---|

Molecular Formula |

C20H16ClNO |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H16ClNO/c21-17-12-7-13-18(14-17)22-20(23)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) |

InChI Key |

IXYKWACHZIBZRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl 2,2 Diphenylacetamide

Established Synthetic Pathways for N-(3-chlorophenyl)-2,2-diphenylacetamide

The primary and most established method for synthesizing this compound involves the formation of an amide bond between 3-chloroaniline (B41212) and a derivative of diphenylacetic acid. This is a standard transformation in organic chemistry, typically achieved by reacting the amine with an activated form of the carboxylic acid, such as an acyl chloride.

A common approach is the reaction of 3-chloroaniline with diphenylacetyl chloride. This reaction is a type of acylation, a reliable and widely used method for creating amide linkages. While specific literature for this exact molecule is not prevalent, the synthesis of analogous N-substituted phenylacetamides is well-documented. For instance, various 2-chloro-N-substituted-acetamides have been synthesized by reacting different anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297). nih.gov This general methodology is directly applicable to the synthesis of the target compound.

An alternative, though less direct, pathway could involve starting with diphenylamine (B1679370). For example, the synthesis of 2-chloro-N,N-diphenylacetamide is achieved through the chloroacetylation of diphenylamine. nih.govresearchgate.netnih.gov This intermediate could then potentially be modified to achieve the target structure, although this would involve more complex synthetic steps.

Mechanistic Studies of Amide Bond Formation Reactions

The synthesis of this compound via the reaction of an amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. This is a fundamental reaction in organic chemistry.

The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The nitrogen atom of the 3-chloroaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the diphenylacetyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine reactant or a scavenger base like triethylamine (B128534) or sodium acetate added to the reaction mixture, removes a proton from the nitrogen atom. nih.gov This step neutralizes the resulting positively charged amide and generates the final this compound product.

This mechanistic pathway is consistent across a wide range of amide syntheses from acyl chlorides and amines. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, the reaction temperature, and the use of a base to neutralize the HCl byproduct.

Based on synthetic procedures for analogous compounds, several conditions can be considered for optimization. nih.govnih.gov

| Parameter | Condition Examples | Rationale & Impact on Yield |

| Solvent | Glacial Acetic Acid nih.gov, Toluene (B28343) nih.gov, Acetone (B3395972) researchgate.netnih.gov, DMF researchgate.netnih.gov | The solvent must dissolve the reactants but not react with them. Polar aprotic solvents like DMF or acetone can facilitate the reaction. Acetic acid can serve as both a solvent and a mild catalyst. |

| Base | Sodium Acetate nih.gov, Triethylamine nih.govnih.gov, Potassium Carbonate researchgate.netnih.gov | A base is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product side and preventing the protonation of the starting amine. The choice of base can influence reaction rate and side product formation. |

| Temperature | Room Temperature to Reflux nih.gov | Many acylation reactions proceed readily at room temperature. However, for less reactive substrates, heating under reflux can increase the reaction rate and improve the yield. nih.gov |

| Reaction Time | 1 hour to 48 hours nih.govnih.gov | The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. nih.gov Reaction times can vary significantly based on the reactivity of the substrates and the temperature. |

For instance, the synthesis of 2-chloro-N-phenylacetamides was achieved with a 79% yield by reacting the amine with chloroacetyl chloride in glacial acetic acid with sodium acetate for one hour. nih.gov In another case, refluxing in toluene for 4 hours was used for a similar transformation. nih.gov

Synthesis of Analogues and Derivatives with Specific Structural Modifications

The core structure of this compound offers multiple sites for chemical modification to produce a library of analogues. These modifications can be broadly categorized into variations on the phenyl rings and alterations to the central acetamide (B32628) linker or core scaffold.

Strategies for Substituent Variation on Phenyl Rings

Varying the substituents on the aromatic rings can be achieved by starting with appropriately substituted precursors.

N-Phenyl Ring Variation: To introduce different substituents on the N-phenyl ring, one can start with a range of commercially available anilines. A general method involves reacting various substituted anilines with an acyl chloride (like chloroacetyl chloride) to produce a library of N-substituted phenylacetamides. nih.gov This strategy could be directly applied by using different substituted anilines in place of 3-chloroaniline.

Diphenylmethyl Moiety Variation: Substituents on the two phenyl rings of the diphenylacetyl group can be introduced by starting with a substituted diphenylacetic acid.

The table below illustrates potential variations based on synthetic strategies for related compounds.

| Variation Site | Example Substituent | Relevant Synthetic Precursor | Reference |

| N-Phenyl Ring | 4-Fluoro | 4-Fluoroaniline | mdpi.com |

| N-Phenyl Ring | 4-Bromo | 4-Bromoaniline | mdpi.com |

| N-Phenyl Ring | 3-Trifluoromethyl | 3-(Trifluoromethyl)aniline | mdpi.com |

| N-Phenyl Ring | 2-Methyl | 2-Methylaniline | nih.gov |

| Phenyl Rings of Diphenylmethyl group | 3-Chloro (on each ring) | 3,3'-dichlorodiphenylacetic acid | nih.gov |

Exploration of Alternative Linker and Core Scaffolds

Modifying the linker between the aromatic moieties or replacing the entire core structure can lead to novel derivatives with different three-dimensional shapes and chemical properties.

Linker Modification: The acetamide linker can be altered. For example, replacing the acetyl group with an oxalyl group leads to N¹,N²-diphenyl oxalamide derivatives. researchgate.netnih.gov This is achieved by reacting diphenylamine with oxalyl chloride to form an intermediate which then reacts with various amines. researchgate.netnih.gov

Core Scaffold Modification: More significant changes involve replacing the entire central structure. Examples from related syntheses include:

Pyrrolidine-2,5-dione Core: Reacting substituted phenylsuccinic acids with an amino acid can create a succinimide (B58015) core, as seen in the synthesis of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com

Thiazole (B1198619) Core: Thiazole-containing analogues, such as N-(4-((4-(3-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide, have been synthesized, incorporating a heterocyclic core. mdpi.com

1,3,5-Triazine (B166579) Core: A triazine scaffold can be used to link different phenyl groups, offering a rigid and planar core structure. researchgate.net

The table below summarizes some of these alternative scaffolds.

| Alternative Scaffold | Synthetic Approach | Reference |

| Diphenyl Oxalamide | Reaction of diphenylcarbamoyl formyl chloride with amines. | researchgate.netnih.gov |

| Pyrrolidine-2,5-dione | Cyclocondensation of a substituted succinic acid with an amino acid. | mdpi.com |

| Thiazole | Synthesis involving 2-aminothiazole (B372263) derivatives. | mdpi.com |

| N-phenylmaleimide | Reaction of maleic anhydride (B1165640) with a substituted aniline. | researchgate.net |

Innovative Synthetic Approaches and Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the use of environmentally friendly and efficient methods. While specific green chemistry applications for this compound are not explicitly reported, principles from the synthesis of related compounds can be applied.

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related structures. For example, the synthesis of trazodone (B27368) analogues was achieved in just 4 minutes using microwave irradiation. nih.gov Similar benefits were observed in the synthesis of 1,3,5-triazine derivatives, where microwave heating provided optimal yields. researchgate.net Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully used to create related heterocyclic compounds. researchgate.net

Use of Safer Chemicals and Solvents: Green chemistry encourages replacing hazardous reagents and solvents. For the synthesis of N-phenylmaleimide analogues, a multi-step synthesis was designed to be minimally hazardous and environmentally friendly by using safer chemicals. researchgate.net In the synthesis of trazodone analogues, a move away from excess toxic alkylating agents was achieved by employing reductive alkylation. nih.gov

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. The synthesis of N-phenylmaleimides was highlighted as an experiment that exposes students to the principle of atom economy and waste reduction. researchgate.net

Applying these principles to the production of this compound could involve using microwave-assisted acylation, selecting greener solvents like ethanol (B145695) or even solvent-free conditions, and using catalytic rather than stoichiometric reagents to minimize waste. nih.gov

Advanced Structural Characterization and Crystallographic Analysis of N 3 Chlorophenyl 2,2 Diphenylacetamide

Single-Crystal X-ray Diffraction Studies

No published data available.

No published data available.

Supramolecular Interactions in the Solid State

No published data available.

No published data available.

No published data available.

Spectroscopic Investigations for Structural Confirmation (Methodological Focus)

The confirmation of the chemical structure of N-(3-chlorophenyl)-2,2-diphenylacetamide is achieved through a detailed analysis of its spectroscopic data. The following sections delineate the application of key spectroscopic methodologies, focusing on the interpretation of the spectral features to affirm the compound's identity.

Application of Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the amide functional group is a key feature of the molecule. The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is expected to produce a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed in the range of 1520-1570 cm⁻¹.

The aromatic rings in the structure will also give rise to characteristic signals. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the presence of a chloro-substituent on one of the phenyl rings is expected to result in a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. The diphenylmethyl group will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (N-H) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Aliphatic C-H | 2850 - 3000 | Medium |

| Amide I (C=O Stretch) | Amide (C=O) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | Aromatic C=C | 1450 - 1600 | Medium |

| Amide II (N-H Bend & C-N Stretch) | Amide (N-H, C-N) | 1520 - 1570 | Medium |

| C-Cl Stretch | Aryl Halide (C-Cl) | 600 - 800 | Strong |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined. The spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present. The amide proton (N-H) would likely appear as a singlet or a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm in DMSO-d₆, with its exact chemical shift being dependent on the solvent and concentration. The aromatic protons of the 3-chlorophenyl and the two phenyl rings will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The specific substitution pattern will lead to a complex multiplet structure. The methine proton of the diphenylmethyl group (-CHPh₂) is expected to appear as a singlet around 5.0-6.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will show signals between 110 and 150 ppm. The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The methine carbon of the diphenylmethyl group is anticipated to resonate in the aliphatic region, typically between 50 and 60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

¹H NMR

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 7.5 - 8.5 | s (or br s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | m |

| Methine (CHPh₂) | 5.0 - 6.0 | s |

¹³C NMR

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 110 - 150 |

| Methine (CHPh₂) | 50 - 60 |

Computational Chemistry and Theoretical Modeling of N 3 Chlorophenyl 2,2 Diphenylacetamide

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Table 1: Predicted Electrostatic Potential Regions on N-(3-chlorophenyl)-2,2-diphenylacetamide

| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |

| Carbonyl Oxygen (C=O) | Negative (Red/Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Chlorine Atom (Cl) | Negative (Red/Yellow) | Electrophilic Attack / Halogen Bonding |

| Amide Hydrogen (N-H) | Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Phenyl Rings | Neutral to Slightly Positive (Green/Blue) | Hydrophobic, van der Waals, π-π Stacking |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While MEP maps provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the atomic movements of the molecule, revealing its conformational flexibility and its interactions with a solvent environment, which is crucial for mimicking physiological conditions. scienceopen.com

For this compound, MD simulations can elucidate the rotational freedom around its single bonds, particularly the bonds connecting the phenyl rings and the acetamide (B32628) backbone. Crystal structure analysis of similar compounds, such as N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, shows specific dihedral angles between the acetamide group and the aromatic rings in the solid state. nih.gov MD simulations would demonstrate how these angles fluctuate in solution, providing a map of the molecule's accessible conformational space. This flexibility is critical for its ability to adapt its shape to fit into the binding pocket of a biological target.

Furthermore, MD simulations explicitly model the interactions between the compound and surrounding solvent molecules (typically water). These simulations can detail the formation and lifespan of hydrogen bonds between the molecule's hydrogen bond donors/acceptors (like the amide group) and water, providing insights into its solubility and the energetic cost of desolvation when binding to a receptor.

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico methods are instrumental in predicting how a molecule might interact with biological targets and in rationalizing its structure-activity relationships (SAR), thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The principle operates on a "lock and key" model, where the ligand (the key) fits into the active site of the protein (the lock). nih.gov For acetamide derivatives, several potential biomolecular targets have been investigated through docking studies.

Research on related acetamide compounds has identified several potential protein targets. researchgate.netlookchem.comijper.org Docking studies of 2-chloro-N,N-diphenylacetamide derivatives have explored their binding to cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. researchgate.net Other studies have successfully docked similar N-phenylacetamide derivatives into the active sites of human topoisomerase II and human mitochondrial branched-chain aminotransferase (BCATm). lookchem.comijper.orgijper.org

The docking procedure typically involves preparing the protein structure by removing water molecules and adding charges, then allowing the ligand to flexibly explore the binding site. scienceopen.com The quality of the binding is assessed using a scoring function, which estimates the binding affinity. For this compound, docking studies would likely reveal key interactions, such as hydrogen bonds between the amide group and polar residues in the active site, as well as hydrophobic interactions involving its three phenyl rings.

Table 2: Potential Biomolecular Targets and Interactions for Acetamide Derivatives

| Potential Target | PDB ID Example | Key Interactions Observed in Analogues | Reference(s) |

| Cyclooxygenase-2 (COX-2) | 1PXX | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| Human Topoisomerase II | 2XCT | Hydrogen bonding, close contacts with key residues | lookchem.com |

| Human Mitochondrial Branched-Chain Aminotransferase (BCATm) | 2A1H | High docking scores indicating favorable binding | ijper.orgijper.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | 1R42 | Binding interactions with viral-related proteins | scienceopen.com |

Derivation of Quantitative Structure-Activity Relationship (QSAR) Parameters Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models rely on calculating theoretical molecular descriptors that quantify various physicochemical properties of the molecules.

For a compound like this compound, a range of descriptors can be calculated to build a QSAR model. Studies on similar N-(substituted phenyl)-2-chloroacetamides have successfully used such descriptors to predict antimicrobial activity. nih.gov These parameters quantify properties known to influence a molecule's pharmacokinetic and pharmacodynamic profile. Key descriptors include:

Lipophilicity (logP): Measures the molecule's affinity for fatty environments, affecting membrane permeability. Halogenated phenyl rings, like the 3-chlorophenyl group, are known to increase lipophilicity. nih.gov

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms (oxygen, nitrogen), which correlates with cell permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H or O-H groups (donors) and N or O atoms (acceptors) is crucial for receptor binding.

Molecular Weight (MW): Relates to the size of the molecule.

3D Descriptors: Parameters like those from RDF (Radial Distribution Function) or WHIM (Weighted Holistic Invariant Molecular) analyses describe the 3D arrangement of atoms and are used in more complex QSAR models. kg.ac.rs

By analyzing a series of related compounds, a QSAR model can reveal that properties like high lipophilicity and specific electronic features are critical for activity. nih.govmdpi.com Such a model could predict that this compound, with its significant lipophilic character from three phenyl rings and a halogen substituent, would have noteworthy biological potential.

Table 3: Key QSAR Descriptors and Their Significance

| Descriptor Class | Example Descriptor | Property Quantified | Relevance | Reference(s) |

| Lipophilicity | logP / ClogP | Hydrophobicity, lipid solubility | Membrane permeability, target binding | nih.govnih.gov |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Chemical reactivity, interaction potential | nih.gov |

| Steric/Topological | TPSA, Molecular Volume (Vol) | Size, shape, and polarity | Permeability, receptor fit | nih.govkg.ac.rs |

| 3D Descriptors | RDF, WHIM, GATEWAY | 3D molecular geometry | Detailed structure-activity correlation | kg.ac.rs |

| Constitutional | Molecular Weight (MW), nRot (Rotatable Bonds) | Size and flexibility | Conformation, drug-likeness | nih.gov |

Ligand Chemistry and Coordination Properties of Acetamide Derivatives

The Role of Amides as Ligands in Metal Complexation

Amides represent a significant class of ligands in coordination chemistry due to the presence of donor atoms, specifically oxygen and nitrogen. nih.govnih.gov The amide functional group is characterized by a carbonyl group adjacent to a nitrogen atom. This arrangement leads to resonance, which delocalizes the nitrogen's lone pair of electrons and enhances the polarity of the carbonyl group, making the oxygen atom a strong electron donor.

Generally, in neutral amide ligands, the primary coordination site for a metal ion is the carbonyl oxygen. This is because the oxygen atom is a "hard" donor, favoring coordination with hard Lewis acids, which include a wide range of metal ions. Coordination through the amide nitrogen is less common in simple, neutral amides because its lone pair is involved in resonance and is therefore less available for donation. bas.bg However, deprotonation of the amide N-H group can occur, particularly with highly basic metal centers or in basic conditions, leading to the formation of an amido ligand which coordinates through the nitrogen atom. nih.gov

Amide ligands can be monodentate, binding through the carbonyl oxygen, or in some cases, bidentate if another donor atom is present in the ligand structure, allowing for the formation of a stable chelate ring. digitellinc.com The steric and electronic properties of the substituents on both the carbonyl carbon and the amide nitrogen significantly influence the ligand's coordination behavior, stability of the resulting complex, and its solubility in various solvents. nih.gov

Chelation Potential and Binding Modes of N-(3-chlorophenyl)-2,2-diphenylacetamide

The structure of this compound dictates its likely binding behavior with metal ions. This molecule possesses a single amide functional group as its primary site for coordination.

Expected Binding Mode:

This compound is expected to function almost exclusively as a monodentate ligand , coordinating to a metal center via the carbonyl oxygen atom .

Absence of a Chelating Moiety: The molecule lacks any other suitably positioned donor atoms (like another N, O, or S atom) that could coordinate to the same metal ion to form a stable five- or six-membered chelate ring. Chelation typically requires two or more donor groups separated by a short, flexible linker. In this compound, the potential donor atoms on the phenyl rings are too distant and sterically hindered to participate in chelation with the same metal center as the carbonyl oxygen.

Steric Hindrance: The presence of two bulky phenyl groups on the carbon atom adjacent to the carbonyl (the α-carbon) and a chlorophenyl group on the nitrogen atom creates significant steric congestion around the amide core. This steric bulk would further disfavor any potential for bridging or more complex coordination modes, reinforcing its role as a simple monodentate ligand.

The expected coordination of a metal ion (M) to this compound is depicted below:

(Simplified representation of the monodentate coordination of this compound)

Spectroscopic Evidence for Binding:

Infrared (IR) spectroscopy is a primary tool for determining the binding mode of amide ligands. Upon coordination of the carbonyl oxygen to a metal ion, a noticeable shift in the C=O stretching frequency (ν(C=O)) is observed.

| Vibrational Mode | Typical Wavenumber in Free Ligand (cm⁻¹) | Expected Change Upon Coordination | Reason for Change |

|---|---|---|---|

| ν(C=O) | ~1660 - 1680 | Decrease (shift to lower wavenumber) | Weakening of the C=O bond due to donation of electron density from the oxygen to the metal ion. |

| ν(C-N) | ~1530 - 1550 | Increase (shift to higher wavenumber) | Increased double bond character of the C-N bond as electron density is pulled towards the coordinated oxygen. |

This table presents the expected shifts in IR frequencies for this compound upon coordination to a metal center, based on the behavior of similar amide ligands.

Formation of Coordination Compounds with Transition and Lanthanide Metals

This compound, acting as a neutral monodentate ligand, can form coordination compounds with both transition metals and lanthanide metals. The nature of these complexes, such as their stoichiometry and geometry, would depend on the metal ion, its oxidation state, the counter-ion, and the reaction conditions.

Transition Metal Complexes:

Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) readily form complexes with oxygen-donor ligands. nih.gov The synthesis would typically involve reacting a salt of the transition metal (e.g., chloride, nitrate (B79036), or perchlorate) with the ligand in a suitable solvent. The general form of such a complex might be [M(L)n(X)m], where M is the transition metal, L is the this compound ligand, X is the counter-ion, and n and m are integers determined by the coordination number of the metal. Given the steric bulk of the ligand, the number of coordinated ligands (n) would likely be small (e.g., 1 or 2).

Lanthanide Metal Complexes:

Lanthanide ions (e.g., Eu(III), Tb(III), Sm(III)) are hard Lewis acids and exhibit a strong affinity for hard donor atoms like oxygen. rsc.org Therefore, they are expected to coordinate effectively with the carbonyl oxygen of this compound. Lanthanide nitrates are often used as starting materials, and the resulting complexes frequently retain some nitrate ions and/or water molecules in their coordination sphere to satisfy the high coordination numbers (typically 8 to 10) of the lanthanide ions. mdpi.comresearchgate.net A general formula for a potential lanthanide complex could be [Ln(L)n(NO₃)₃(H₂O)m].

| Metal Type | Typical Metal Ion Examples | Expected Coordination Number | Potential Complex Geometry | Potential Complex Formula Example |

|---|---|---|---|---|

| Transition Metals | Ni(II), Cu(II), Zn(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral | [Ni(L)₂(Cl)₂] |

| Lanthanide Metals | Eu(III), Tb(III), Gd(III) | 8, 9, 10 | Square Antiprismatic, Tricapped Trigonal Prismatic | [Eu(L)₂(NO₃)₃(H₂O)] |

This table outlines the potential characteristics of coordination compounds formed between this compound (L) and different types of metal ions.

Fluorescent Properties and Applications of Lanthanide Complexes Containing Aryl Amide Ligands

Lanthanide ions, particularly Eu(III) (red emission) and Tb(III) (green emission), are known for their sharp, line-like emission spectra and long-lived luminescence. However, their direct excitation is inefficient due to very low absorption coefficients. This limitation can be overcome by using an organic ligand that acts as an "antenna". nih.gov

The Antenna Effect:

The "antenna effect" is a process of intramolecular energy transfer. The organic ligand (the antenna) absorbs UV light efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence. For this process to be effective, the triplet state energy level of the ligand must be appropriately positioned relative to the emissive energy level of the lanthanide ion. nih.gov

Potential Fluorescent Properties of Lanthanide Complexes with this compound:

The this compound ligand contains multiple aromatic (phenyl) groups, which are chromophores capable of absorbing UV radiation. This structural feature suggests it has the potential to function as an antenna ligand for sensitizing lanthanide emission. rsc.org

Energy Absorption: The diphenylmethyl and chlorophenyl moieties would be responsible for absorbing excitation energy.

Energy Transfer: The absorbed energy would be transferred from the ligand's excited triplet state to the resonance level of the coordinated lanthanide ion.

Influence of the Chloro Substituent: The presence of the chlorine atom, an electron-withdrawing group, on the N-phenyl ring can influence the energy levels of the ligand. This can affect the efficiency of the energy transfer process and, consequently, the luminescence intensity of the resulting lanthanide complex. nih.gov In some cases, electron-withdrawing groups have been shown to modulate the triplet state energy to a level that is more suitable for sensitizing Eu(III) emission. nih.gov

The efficiency of this sensitization and the resulting fluorescence quantum yield would depend on how well the ligand's triplet state energy matches the lanthanide's acceptance level and the extent to which non-radiative decay pathways are minimized upon complexation.

Mechanistic Investigations of Biological Interactions Excluding Efficacy, Dosage, Safety, and Clinical Data

Exploration of Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key mediators in the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a significant role in inflammatory processes. The inhibition of these enzymes is a central mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

While direct molecular docking studies for N-(3-chlorophenyl)-2,2-diphenylacetamide are not extensively available in the reviewed literature, research on structurally related 2-chloro-N,N-diphenylacetamide derivatives provides insight into potential binding modes. nih.gov In silico molecular docking analyses on these related compounds have been performed to predict their interaction with the active sites of both COX-1 and COX-2 enzymes. dergipark.org.tr These studies aim to identify the binding affinity and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the enzyme's active site. nih.govnih.gov For instance, docking studies on some thiazole (B1198619) carboxamide derivatives showed that bulky groups on the phenyl ring could hinder binding with the COX-1 enzyme, leading to selective inhibition of COX-2. nih.gov The analysis of binding modes helps to explain the basis of enzyme inhibition and selectivity. nih.gov

| Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | His90, Arg513, Phe518, Ser353 | Hydrogen Bonding | nih.gov |

| COX-2 | ASP-125, PRO-127, TYR-130 | Binding Site Residues | nih.gov |

| COX-1 | Arg120, Tyr355 | Hydrogen Bonding | nih.gov |

| COX-2 | Ser1530, Met1522 | Hydrogen Bonding | ub.ac.id |

A review of the available scientific literature did not yield specific studies concerning the interaction of this compound with mycolic acid synthesis enzymes such as MtInhA or its potential antitubercular activity.

Based on a review of the current scientific literature, there are no specific theoretical or computational studies investigating the inhibitory activity of this compound against Casein Kinase 1 (CK-1).

Receptor Binding and Modulation Studies

A search of the published scientific data did not identify specific research on the interaction between this compound and voltage-gated calcium channels, including the Cav1.2 subtype.

The this compound structure contains a 2,2-diphenylacetamide (B1584570) core, which has been identified as a pharmacophore for the μ-opioid receptor (MOR). Concurrently, the dopamine (B1211576) D3 receptor (D3R) has emerged as a significant target for neurological therapeutics. nih.gov The design of dual-target ligands that interact with both MOR and D3R is an area of active research, with the goal of creating compounds that may have unique pharmacological profiles. nih.gov

Studies have explored bivalent ligands where MOR agonist pharmacophores, such as N,N-dimethyl-2,2-diphenylacetamide, are tethered to D3R antagonist pharmacophores. nih.gov This design strategy aims to combine the functionalities of both receptor-interacting moieties into a single molecule. The D3R is a member of the D2-like family of dopamine receptors and is primarily expressed in the mesolimbic regions of the brain, which are associated with motivation and reward. nih.gov

Computational docking studies on these dual-target compounds have elucidated potential binding modes within both receptors. In these models, the diphenylacetamide portion occupies hydrophobic pockets within the receptor binding sites. For instance, in D3R, a hydrophobic pocket is formed by residues such as V111, W342, F345, F346, and H349. The MOR pharmacophore moiety of these dual-target ligands may settle into a different hydrophobic region of the D3R. nih.gov This dual-occupancy approach is central to the design of ligands with mixed MOR/D3R activity. nih.gov The development of ligands selective for the D3 versus the D2 receptor is a key challenge due to the high homology between these subtypes. chemrxiv.orgnih.gov

| Structural Moiety | Primary Target Receptor | Function in Bivalent Ligand | Reference |

|---|---|---|---|

| 2,2-Diphenylacetamide | μ-Opioid Receptor (MOR) | Agonist Pharmacophore | nih.govnih.gov |

| Substituted Phenylpiperazine | Dopamine D3 Receptor (D3R) | Antagonist/Partial Agonist Pharmacophore | nih.gov |

Mechanistic Insights into Anti-infective Action

The anti-infective properties of acetamide (B32628) derivatives, including this compound, are attributed to several proposed molecular mechanisms targeting bacteria, fungi, and viruses.

Proposed Mechanisms of Antimicrobial Activity Against Bacteria and Fungi

The antimicrobial action of acetamide compounds is not attributed to a single, universal mechanism but rather to a variety of interactions that can differ based on the specific derivative and target organism. One proposed mechanism involves the disruption of microbial cell membranes. The 2-chloro-N-phenylacetamide derivative, for example, is thought to exert its antifungal effect by binding to ergosterol (B1671047) in the fungal plasma membrane, a primary component for membrane integrity. scielo.br However, other studies on the same compound suggest it does not damage the fungal cell wall or bind to ergosterol, indicating its mechanism remains to be fully established and may differ from traditional antifungals. scielo.br

For antibacterial action, molecular docking studies on certain acetamide derivatives of 2-mercaptobenzothiazole (B37678) suggest they may function by inhibiting essential bacterial enzymes. nih.gov Specifically, these compounds are predicted to bind within the hydrophobic pockets of bacterial DNA gyrases, enzymes critical for DNA replication, thereby inhibiting bacterial growth. nih.gov Further proposed mechanisms include the inhibition of protein synthesis by binding to bacterial ribosomes and interfering with the production of proteins essential for cell division. biosynth.com Some diphenylamine (B1679370) derivatives with an acetamide moiety have shown that compounds with chloro groups tend to exhibit more potent antifungal activity. nih.gov

Biofilm inhibition is another critical aspect of the antimicrobial action of these compounds. Certain derivatives have demonstrated the ability to not only prevent the formation of bacterial biofilms but also to disrupt pre-formed biofilms, a crucial advantage as biofilm-embedded bacteria are notoriously resistant to conventional antibiotics. nih.gov

| Proposed Mechanism | Target Organism(s) | Description | Supporting Evidence/Study Type | Reference(s) |

|---|---|---|---|---|

| Ergosterol Binding | Fungi (e.g., Aspergillus flavus) | The compound binds to ergosterol in the fungal cell membrane, disrupting membrane integrity. | Ergosterol interaction assays. | scielo.br |

| DNA Gyrase Inhibition | Bacteria | The molecule fits into hydrophobic pockets of DNA gyrase, preventing DNA replication. | Molecular docking studies. | nih.gov |

| Protein Synthesis Inhibition | Bacteria (e.g., Mycobacterium tuberculosis) | Binds to ribosomal proteins, inhibiting the synthesis of proteins vital for cell division. | Functional theory and molecular modeling. | biosynth.com |

| Biofilm Disruption | Bacteria (e.g., S. aureus, K. pneumonia) | Inhibits the formation of bacterial biofilms and can break down existing mature biofilms. | In vitro biofilm assays. | nih.gov |

Understanding Antiviral Activity Through Mechanism-Based Studies (e.g., Ebola Virus Entry Inhibition)

The Ebola virus (EBOV) enters host cells through a complex process involving its surface glycoprotein (B1211001) (GP). acs.orgcsic.es This process begins with the virus entering the cell's endosome, where host enzymes called cathepsins cleave a portion of the GP. acs.orgcsic.es This cleavage exposes a receptor-binding site on the GP, which then interacts with a host protein, Niemann-Pick C1 (NPC1), located in the endosomal membrane. acs.orgcsic.es This binding event triggers significant conformational changes in the GP, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm. nih.gov

Mechanism-based studies have shown that certain small molecules can inhibit this entry process by directly targeting the EBOV glycoprotein. nih.gov These inhibitors bind to a large, hydrophobic cavity located at the interface of the GP1 and GP2 subunits of the glycoprotein trimer. nih.govnih.gov By occupying this pocket, the inhibitor destabilizes the prefusion state of the GP. nih.gov This destabilization is thought to prevent the necessary conformational changes that occur after receptor binding, thereby blocking membrane fusion and viral entry. nih.govnih.gov

Proposed Mechanisms of Antineoplastic Activity of Acetamide Compounds

The potential anticancer activity of acetamide compounds is being investigated through several mechanistic pathways, with a significant focus on enzyme inhibition. One prominent target is Heme Oxygenase-1 (HO-1), an enzyme that is overexpressed in many types of tumors and is associated with poor prognosis and resistance to chemotherapy. nih.gov HO-1 helps cancer cells survive by breaking down heme into protective molecules. Therefore, inhibiting HO-1 is considered a viable strategy to make cancer cells more vulnerable to treatment. nih.gov Certain acetamide-based compounds have been developed as potent inhibitors of HO-1. nih.gov Mechanistic studies on a selected compound from this class revealed that it not only reduces HO-1 expression but also decreases cell invasiveness, suggesting that its antineoplastic effect is mediated through the modulation of the HO-1 pathway. nih.gov

An older hypothesis suggested that the carcinogenicity of the simple molecule acetamide might be due to the chronic intracellular release of ammonia. epa.gov However, acetamide has consistently tested negative in various mutagenicity assays, which contradicts a mechanism based on direct DNA damage and points towards a possible epigenetic mode of action. epa.gov For more complex acetamide derivatives, the primary focus of antineoplastic research is on targeted enzyme inhibition, such as with HO-1. nih.gov The ability of N-substituted acetamides to interact with the active sites of specific enzymes makes them valuable scaffolds in the design of targeted anticancer agents. patsnap.com

Theoretical Basis for Herbicidal Activity and Target Interactions

Amide herbicides, particularly those in the chloroacetamide class, are widely used in agriculture to control annual grasses and some broadleaf weeds. nih.gov Their primary mechanism of action is the inhibition of cell division and growth. nih.gov

The theoretical and experimentally supported basis for this activity is the inhibition of very-long-chain fatty acid synthases (VLCFAs). ekb.eg VLCFAs are crucial enzymes in plants responsible for elongating fatty acid chains, which are essential components of cell membranes and protective waxes. nih.govekb.eg By inhibiting these enzymes, chloroacetamide herbicides disrupt the synthesis of these vital lipids, leading to a failure in forming new cellular membranes, which ultimately stops weed growth, particularly in the early stages of germination. nih.gov

Molecular docking studies have been employed to visualize and understand these interactions at a molecular level. These computational models show that chloroacetamide derivatives can fit into the active site of the VLCFAs enzyme, demonstrating a high binding affinity and low binding energy, which is indicative of a stable and effective interaction. ekb.eg This targeted inhibition explains their effectiveness as pre-emergent herbicides that act on weeds as they penetrate the soil. nih.gov

Structure-Activity Relationship (SAR) Analysis from a Mechanistic Perspective

Influence of Substituent Nature and Position on Molecular Reactivity and Binding Affinity

The nature and placement of chemical groups on the acetamide scaffold are paramount in determining the molecule's biological function and potency.

Antimicrobial Activity: In a series of 2-mercaptobenzothiazole derivatives containing an acetamide linker, the presence of halogens on the aryl amine portion was found to be important for activity against both Gram-positive and Gram-negative bacteria. acs.org For diphenylamine-based acetamides, research indicated that electron-releasing groups (e.g., methyl, methoxy) tended to enhance antibacterial activity, whereas chloro groups were more favorable for antifungal activity. nih.gov This suggests that electronic properties of the substituents directly influence the interaction with different microbial targets.

Antineoplastic Activity: For acetamide-based inhibitors of the enzyme HO-1, SAR studies revealed that the nature of the hydrophobic moiety was critical. nih.gov By systematically modifying this part of the molecule while keeping the central acetamide and imidazole (B134444) linkers fixed, researchers could optimize the compound's potency against HO-1 and its anticancer effects. nih.gov

Herbicidal Activity: In the development of 2-(5-isoxazolyloxy)-acetamide herbicides, SAR analysis showed that potent activity was associated with specific substitutions. researchgate.net The strongest herbicidal effects were achieved when a 4-methyl-3-trifluoromethyl-5-isoxazolyl group was present on the oxyacetamide oxygen. Furthermore, the substituent on the amide nitrogen was also crucial for both potency and crop selectivity. researchgate.net

General Bioavailability and Reactivity: The conversion of polar hydroxyl groups on a core structure to acetamide groups can significantly alter a molecule's properties. This modification reduces polarity and improves lipophilicity, which can enhance the ability of the derivative to cross biological membranes. nih.govmdpi.com The acetamide group itself, with its ability to participate in hydrogen bonding and electron delocalization, plays a direct role in molecular interactions and binding affinity. mdpi.com

| Biological Activity | Structural Moiety Modified | Favorable Substituent(s) | Mechanistic Implication | Reference(s) |

|---|---|---|---|---|

| Antibacterial | Aryl amine on acetamide | Electron-releasing groups (e.g., -CH₃, -OCH₃) | Enhances interaction with bacterial targets. | nih.gov |

| Antifungal | Aryl amine on acetamide | Chloro group (-Cl) | Improves binding or disruption of fungal-specific structures. | nih.gov |

| Herbicidal | Oxyacetamide oxygen | 4-methyl-3-trifluoromethyl-5-isoxazolyl | Optimizes binding affinity for the active site of plant VLCFAs enzyme. | researchgate.net |

| Antiviral (Ebola) | Linker between aryl groups | Hydrazide (over acetamide in a specific series) | Provides correct conformational freedom and geometry for binding to the GP hydrophobic pocket. | acs.orgnih.gov |

| General Bioavailability | Core structure (e.g., Flavonoid) | Replacement of -OH with acetamide groups | Reduces polarity and increases lipophilicity, improving ability to cross cell membranes. | nih.govmdpi.com |

Conformational Dynamics and Their Role in Biological Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to the binding site of a biological target. The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds.

While specific experimental studies on the conformational dynamics of this compound in solution are not extensively documented in publicly available literature, valuable insights can be gleaned from the crystal structure of analogous compounds. For instance, the crystal structure of the closely related N-(3,4-Difluorophenyl)-2,2-diphenylacetamide reveals key details about its solid-state conformation. nih.gov In this analogue, the mean plane of the acetamide group (C-C(=O)N-C) exhibits significant dihedral angles with the two phenyl rings of the diphenylmethyl moiety and the substituted phenyl ring. nih.gov

Specifically, the dihedral angles between the acetamide plane and the two terminal benzene (B151609) rings are approximately 88.26° and 78.30°, while the angle with the difluoro-substituted benzene ring is much smaller at 9.83°. nih.gov This suggests a relatively twisted orientation of the diphenyl groups relative to the core acetamide structure, while the 3-chlorophenyl group is more coplanar with the amide bond. This coplanarity can influence electronic properties and hydrogen bonding capabilities. The presence of an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring motif, further stabilizes the observed conformation in the crystal lattice. nih.gov

It is important to note that the conformation in a crystal structure represents a low-energy state in the solid phase and may not fully represent the dynamic nature of the molecule in solution, where it interacts with biological targets. In a physiological environment, it is likely that this compound exists as an equilibrium of multiple conformers. The ability to transition between these conformational states is crucial for biological recognition, as the molecule may need to adopt a specific, higher-energy "bioactive conformation" to fit into the binding pocket of its target protein.

Computational methods such as molecular mechanics and molecular dynamics simulations could provide a more comprehensive understanding of the conformational preferences and the energy barriers between different states of this compound in a solvated environment. nih.gov Such studies would be instrumental in identifying the low-energy conformers and predicting the most likely bioactive conformation responsible for its biological effects.

Table 1: Crystallographic Data for the Analogous Compound N-(3,4-Difluorophenyl)-2,2-diphenylacetamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Acetamide Plane vs. Phenyl Ring 1) | 88.26 (6)° |

| Dihedral Angle (Acetamide Plane vs. Phenyl Ring 2) | 78.30 (7)° |

| Dihedral Angle (Acetamide Plane vs. Difluorophenyl Ring) | 9.83 (6)° |

| Intramolecular Interactions | C—H⋯O hydrogen bond (S(6) ring motif) |

| Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions |

This data provides an approximation of the potential conformational characteristics of this compound due to the high degree of structural similarity.

Comparative Analysis with Bioactive Acetamide Scaffolds and Analogues (e.g., Benzylpenicillin Structural Similarity)

The acetamide moiety is a common feature in a vast array of biologically active compounds, serving as a versatile scaffold for the development of therapeutic agents. A comparative analysis of this compound with other bioactive acetamides can provide valuable clues about its potential biological targets and mechanism of action.

A notable structural similarity exists between N-substituted 2-arylacetamides and the lateral chain of natural benzylpenicillin (Penicillin G). nih.gov This observation is significant as penicillins are a cornerstone of antibiotic therapy, exerting their bactericidal effect by inhibiting the transpeptidase enzyme, which is essential for the synthesis of the bacterial cell wall. The structural mimicry suggests that diphenylacetamide derivatives might interact with similar enzymatic targets.

The key pharmacophoric features of the benzylpenicillin side chain include the phenyl ring and the amide functionality. In this compound, the presence of two phenyl groups and the acetamide core mirrors this arrangement, albeit with greater steric bulk. This structural parallel warrants investigation into the potential antibacterial activities of this compound and its analogues.

The concept of bioisosterism is also relevant in this comparative analysis. The amide bond can be replaced by other functional groups (bioisosteres) to modulate physicochemical and pharmacological properties. Understanding how these replacements affect activity in other drug classes can provide insights into the crucial interaction points of the acetamide group in this compound.

Future Research Directions and Translational Perspectives for N 3 Chlorophenyl 2,2 Diphenylacetamide

Development of Advanced Synthetic Methodologies for Structurally Complex Derivatives

The future exploration of N-(3-chlorophenyl)-2,2-diphenylacetamide hinges on the ability to generate a diverse library of structurally complex derivatives. While classical synthetic routes, such as the chloroacetylation of an amine, provide a foundational approach, next-generation methodologies are required to access novel chemical space and optimize biological activity. nih.gov

Future synthetic strategies should focus on:

Diversity-Oriented Synthesis (DOS): This approach can be used to create compound collections with a wide range of complex and diverse scaffolds. harvard.edu By designing synthetic pathways that can generate significant structural variation from a common starting material, DOS can rapidly produce a library of derivatives of this compound with varied three-dimensional shapes and functionalities. harvard.edu

Combinatorial Chemistry and Parallel Synthesis: Employing parallel synthesis techniques will enable the rapid generation of large, focused libraries. grantome.com This can be particularly effective for exploring structure-activity relationships (SAR) by systematically modifying specific positions on the this compound core.

Green Synthetic Protocols: The integration of environmentally sustainable methods, such as microwave-assisted and ultrasound-assisted synthesis, offers a pathway to more rapid and efficient production of derivatives. researchgate.net These techniques can reduce reaction times and improve yields, facilitating a more high-throughput synthetic workflow. researchgate.net

Late-Stage Functionalization: Developing methods for the selective modification of the core structure in the final steps of a synthesis is crucial. This allows for the introduction of diverse chemical groups into complex molecules, enabling fine-tuning of properties without the need for complete resynthesis.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its future derivatives, a systems-level approach is essential. Integrating various "omics" technologies can provide a holistic view of the compound's mechanism of action, moving beyond a single-target paradigm. nih.govnih.gov

A proposed workflow for a comprehensive mechanistic study would include:

Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the genetic pathways that are modulated.

Proteomics: Employing mass spectrometry-based proteomics to identify alterations in protein expression and post-translational modifications, providing insight into the functional consequences of gene expression changes.

Metabolomics: Analyzing the global metabolic profile to understand how the compound affects cellular metabolism and biochemical pathways.

Systems Biology Integration: The true power of this approach lies in the computational integration of these multi-omics datasets. nih.gov By combining information from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed network models of the compound's interactions within the biological system, identifying key nodes and pathways responsible for its effects. nih.gov This integrated analysis helps to elucidate complex therapeutic mechanisms and potential off-target effects. nih.govnih.gov

Exploration of Novel Computational Algorithms for Enhanced Predictive Modeling in Chemical Biology

Computational modeling and artificial intelligence are becoming indispensable tools in drug discovery. nih.gov For this compound, the development and application of advanced predictive models can significantly accelerate the discovery of potent and selective derivatives.

Future computational research should focus on:

Machine Learning and Neural Networks (NN): Moving beyond traditional 2D fingerprint-based models, next-generation predictive algorithms should incorporate 3D structural information and dynamic features. nih.gov Neural network models trained on data from molecular dynamics (MD) simulations can offer more accurate predictions of biological activity, especially for conformationally flexible molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models for derivatives of this compound will be crucial for rationally designing new compounds with improved potency and desired properties.

Predictive Toxicology: Utilizing computational platforms to predict potential toxicity is a critical step. Emerging in vitro models, such as 3-D tissue constructs and stem cell-based assays, can provide more relevant data for training predictive algorithms, helping to identify and mitigate potential liabilities early in the development process. nih.gov

Ensemble Modeling: To improve the robustness of predictions, integrating multiple models built from diverse data sources (e.g., chemical structure, biological targets, phenotypic data) can be highly effective. researchgate.net Ensemble methods can often achieve better performance than any single predictive model. researchgate.net

Design of Next-Generation Molecular Probes for Elucidating Biological Pathways

To validate the biological targets of this compound and visualize its interactions within a cellular context, it is essential to develop next-generation molecular probes. nih.gov These chemical tools are designed to report on the location and activity of the compound or its target.

The design and synthesis of such probes would involve several key steps:

Target Identification and Validation: The initial step is to identify the specific biological target(s) of the parent compound through methods described in the previous sections. A good target for imaging or probe-based assays is typically expressed differently in diseased versus normal tissue. nih.gov

Probe Design Strategy: A derivative of this compound would be chemically modified to incorporate a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope for imaging. The design must ensure that this modification does not significantly impair the compound's binding affinity for its target.

Advanced Probe Concepts: Future designs could incorporate sophisticated mechanisms. For example, "turn-on" fluorescent probes could be engineered to become fluorescent only upon binding to their target or after being processed by a specific enzyme. rsc.org Strategies utilizing photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can be employed to create probes with high signal-to-noise ratios. rsc.org

Application in Biological Systems: These molecular probes could then be used in a variety of applications, including high-resolution microscopy to visualize the subcellular localization of the target, flow cytometry for cell-based screening, and in vivo imaging to study the compound's distribution and target engagement in living organisms. nih.gov

Investigation of Emerging Biological Targets and Unexplored Therapeutic Areas

While related acetamide (B32628) and diphenylamine (B1679370) structures have shown activity in areas such as antimicrobial, anticonvulsant, and anticancer research, the full therapeutic potential of this compound remains uncharted. researchgate.netnih.govmdpi.com A key future direction is the systematic exploration for novel biological targets and, consequently, new therapeutic applications.

Strategies for this exploration include:

Phenotypic Screening: Employing high-throughput phenotypic screens using diverse cell models (e.g., cancer cell lines, patient-derived organoids, immune cells) can identify unexpected biological activities without a priori knowledge of the molecular target. harvard.edu

Target Identification Technologies: A positive hit from a phenotypic screen would be followed by target deconvolution studies. Techniques such as affinity chromatography using a biotinylated probe, thermal proteome profiling (TPP), and genetic methods like CRISPR-Cas9 screening can be used to identify the specific protein(s) that the compound interacts with.

Exploring New Therapeutic Fields: Based on the identified targets and pathways, research can be directed toward unexplored therapeutic areas. For instance, if a target is found to be involved in inflammatory or fibrotic diseases, this would open up entirely new avenues of investigation for the compound scaffold. The ultimate goal is to connect the chemical structure to a novel mechanism of action that could address unmet medical needs. harvard.edu

Future Research Directions for this compound

Focus on creating diverse derivatives using techniques like Diversity-Oriented Synthesis (DOS), parallel synthesis, and green chemistry (microwave/ultrasound-assisted) to explore new chemical space and establish structure-activity relationships.

Multi-Omics and Systems Biology

Integrate transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level understanding of the compound's mechanism of action, moving beyond a single-target focus.

Novel Computational Algorithms

Develop and apply advanced machine learning and neural network models that use 3D structural and molecular dynamics data to predict the biological activity and potential toxicity of new derivatives more accurately.

Next-Generation Molecular Probes

Design and synthesize molecular probes (e.g., fluorescent, biotinylated) based on the compound's scaffold to visualize its biological target, elucidate pathways, and enable advanced cellular imaging studies.

Emerging Biological Targets

Utilize phenotypic screening and target deconvolution technologies (e.g., affinity purification, CRISPR screens) to identify novel biological targets and explore previously uncharted therapeutic areas beyond those of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A validated protocol involves reacting diphenylacetyl chloride (1 mmol) with 3-chloro-4-fluoroaniline (1 mmol) in dichloromethane at 273 K, catalyzed by triethylamine. The reaction is stirred for 3 hours, followed by extraction with ice-cold HCl and purification via slow evaporation from toluene . Key parameters:

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 273 K |

| Catalyst | Triethylamine |

| Crystallization | Toluene slow evaporation |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : X-ray diffraction (XRD) is essential for determining crystal parameters. For example, monoclinic symmetry (space group P) with cell dimensions a = 9.3665 Å, b = 10.2069 Å, c = 9.7774 Å, and β = 114.42° was reported using a Gemini Xcalibur diffractometer (CuKα radiation, λ = 1.54178 Å) . IR and NMR confirm functional groups:

- IR : C=O stretch at ~1680 cm⁻¹, N–H at ~3300 cm⁻¹.

- NMR : Aromatic protons (δ 6.8–7.5 ppm), acetamide protons (δ 2.1–2.5 ppm) .

Q. What biological activities are associated with structurally similar acetamide derivatives?

- Methodological Answer : Analogues like loperamide (antidiarrheal) and darifenacin (anticholinergic) highlight the scaffold’s pharmacological relevance. Antimycobacterial activity is reported for derivatives via inhibition of cell wall synthesis . Structure-activity relationship (SAR) studies suggest that chloro-substituted phenyl rings enhance bioactivity by improving lipophilicity and target binding .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Methodological Answer : The crystal lattice is stabilized by N–H···O hydrogen bonds (R₂²(8) motif) and weak C–H···π interactions. Dihedral angles between the acetamide group and aromatic rings (81.9°–85.8°) create a non-planar conformation, reducing steric strain. Graph set analysis (Etter’s formalism) reveals infinite 1D chains along the c-axis, critical for predicting solubility and stability .

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, occupancy) be resolved during refinement?

- Methodological Answer : Use SHELXL for refinement, applying constraints like DFIX (N–H = 0.86 Å) and ISOR for anisotropic displacement. Validate using checkCIF to flag ADPs > 0.1 Ų. For example, in , H atoms were refined using riding models (Uiso = 1.2×Ueq of parent atoms) to mitigate overfitting .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. MD simulations (AMBER force field) can model solvation effects in toluene, aligning with experimental crystallization data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on dihedral angles in related acetamide structures?

- Methodological Answer : Variations in dihedral angles (e.g., 84.6° vs. 85.8°) arise from substituent effects (e.g., 3-chloro vs. 4-fluoro groups). Compare datasets using Mercury software to overlay structures and validate via Rmerge (<5%). Prioritize studies with low R-factors (e.g., : R = 0.041) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.